N-(azetidin-3-yl)-N-phenylacetamide N-(azetidin-3-yl)-N-phenylacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18498222
InChI: InChI=1S/C11H14N2O/c1-9(14)13(11-7-12-8-11)10-5-3-2-4-6-10/h2-6,11-12H,7-8H2,1H3
SMILES:
Molecular Formula: C11H14N2O
Molecular Weight: 190.24 g/mol

N-(azetidin-3-yl)-N-phenylacetamide

CAS No.:

Cat. No.: VC18498222

Molecular Formula: C11H14N2O

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

N-(azetidin-3-yl)-N-phenylacetamide -

Specification

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
IUPAC Name N-(azetidin-3-yl)-N-phenylacetamide
Standard InChI InChI=1S/C11H14N2O/c1-9(14)13(11-7-12-8-11)10-5-3-2-4-6-10/h2-6,11-12H,7-8H2,1H3
Standard InChI Key ZJGRTHWNUTUWEN-UHFFFAOYSA-N
Canonical SMILES CC(=O)N(C1CNC1)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

N-(Azetidin-3-yl)-N-phenylacetamide is a secondary acetamide featuring a three-membered azetidine ring substituted at the 3-position. Its molecular formula is C₁₁H₁₄N₂O, with a molecular weight of 190.24 g/mol . The compound’s structure (Fig. 1) includes:

  • Azetidine ring: A saturated four-membered ring with one nitrogen atom.

  • Acetamide group: A carbonyl-linked amine (-NH-C(O)-CH₃).

  • Phenyl substituent: An aromatic ring attached to the nitrogen atom.

Key Identifiers:

  • IUPAC Name: N-(azetidin-3-yl)-N-phenylacetamide .

  • SMILES: CC(=O)N(C1CNC1)C2=CC=CC=C2 .

  • InChIKey: ZJGRTHWNUTUWEN-UHFFFAOYSA-N .

The compact azetidine ring introduces strain, potentially enhancing reactivity and interaction with biological targets.

Synthesis and Structural Characterization

Synthetic Pathways

While no direct synthesis of N-(azetidin-3-yl)-N-phenylacetamide is documented, analogous methods for azetidinone derivatives provide a framework. A common approach involves:

  • Schiff Base Formation: Condensation of amines with carbonyl compounds.

  • Azetidinone Ring Closure: Cyclization using chloroacetyl chloride or similar reagents .

For example, Trivedi and Maru (2020) synthesized quinoline-azetidinone hybrids via:

  • Step 1: Cyclization of nicotinohydrazide with carbon disulfide to form oxadiazole-thiol intermediates .

  • Step 2: Condensation with 2-chloroquinoline-3-carbaldehyde .

  • Step 3: Reaction with substituted anilines and chloroacetyl chloride to yield azetidin-2-one derivatives .

Adapting this, N-(azetidin-3-yl)-N-phenylacetamide could be synthesized through:

  • N-phenylacetamide Preparation: Acetanilide treatment with phosphoryl chloride and DMF .

  • Azetidine Ring Formation: Annulation using chloroacetyl chloride and triethylamine .

Spectral Characterization

Spectral data for analogous compounds include:

  • ¹H NMR: Peaks at δ 5.16–5.44 ppm (azetidinone protons), δ 7.10–8.80 ppm (aromatic protons) .

  • ¹³C NMR: Signals at δ 61.45–66.97 ppm (azetidinone carbons), δ 120–150 ppm (aromatic carbons) .

  • Mass Spectrometry: Molecular ion peaks consistent with theoretical weights (e.g., m/z 190 for C₁₁H₁₄N₂O) .

CompoundMIC (μg/mL) vs Bacteria/FungiKey Targets
8a (Analog) 12.5 (S. aureus)Gram-positive bacteria
8d (Analog) 25 (E. coli)Gram-negative bacteria
8h (Analog) 6.25 (C. albicans)Fungal strains

N-(Azetidin-3-yl)-N-phenylacetamide’s phenyl and azetidine groups may enhance membrane penetration, disrupting microbial cell walls .

Mechanism of Action

  • Bacteria: Inhibition of penicillin-binding proteins (PBPs) or DNA gyrase .

  • Fungi: Interference with ergosterol biosynthesis .

Applications in Medicinal Chemistry

Drug Development

The compound’s scaffold is ideal for:

  • Antimicrobial Agents: Optimizing substituents to improve potency .

  • Central Nervous System (CNS) Drugs: Azetidine’s small size enhances blood-brain barrier permeability .

Structural Modifications

  • Phenyl Group Substitution: Introducing electron-withdrawing groups (e.g., -Cl, -NO₂) boosts activity .

  • Azetidine Functionalization: Adding hydroxy or amino groups improves solubility .

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